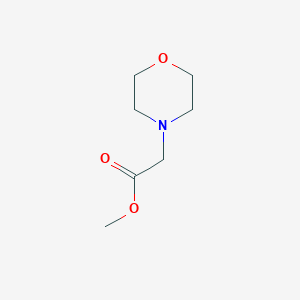

Methyl Morpholinoacetate

Descripción general

Descripción

Methyl Morpholinoacetate, also known as Methyl 2-morpholinoacetate, is a chemical compound with the molecular formula C7H13NO3 . It has an average mass of 159.183 Da and a monoisotopic mass of 159.089539 Da .

Synthesis Analysis

The synthesis of morpholines, which includes Methyl Morpholinoacetate, has been a subject of research due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

Molecular Structure Analysis

The molecular structure of Methyl Morpholinoacetate consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Chemical Reactions Analysis

The production of colored substances in the synthesis process is caused by the condensation reaction of N-methylmorpholine (NMM), morpholine (M), 2-Amino-4-methyl-oxazole, furfuryl alcohol, Morpholinoacetonitrile, xylose, and NMMO under alkaline and high-temperature conditions .

Physical And Chemical Properties Analysis

Methyl Morpholinoacetate is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 215.7±25.0 °C at 760 mmHg, and a refractive index of 1.451 .

Aplicaciones Científicas De Investigación

Synthesis of Morpholino Nucleic Acid (MNA)

Methyl Morpholinoacetate is used in the synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite . This study evaluated the potential of a MNA-modified antisense oligonucleotide (AO) sequences to induce exon 23 skipping in mdx mouse myotubes in vitro . The results showed that the MNA/2′-OMePS efficiently induced exon 23 skipping .

Drug Discovery and Development

The “methylation effect”, or the “magic methyl” effect, is a factor that stands out due to the number of examples that demonstrate profound changes in either pharmacodynamic or pharmacokinetic properties . Methyl Morpholinoacetate can be used in the design or optimization of bioactive compounds, whether in terms of pharmacodynamic or pharmacokinetic properties .

Modulation of Gene Expression

Methyl Morpholinoacetate can be used in the development of oligos for modulating the expression of genes . These oligos should have a number of key properties including high efficacy, very high sequence specificity, good stability in biological systems, predictable targeting, and a general lack of off-target effects .

Mecanismo De Acción

While the exact mechanism of action for Methyl Morpholinoacetate is not clear, Morpholino oligos, which are uncharged molecules for blocking sites on RNA, are specific, soluble, non-toxic, stable, and effective antisense reagents suitable for development as therapeutics and currently in clinical trials .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6-8-2-4-11-5-3-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMOFXOWXXOMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361465 | |

| Record name | Methyl Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Morpholinoacetate | |

CAS RN |

35855-10-8 | |

| Record name | Methyl Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

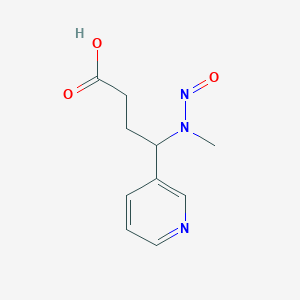

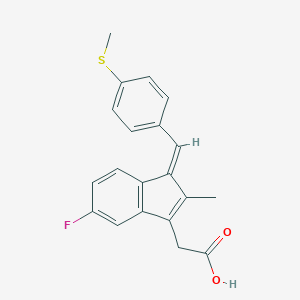

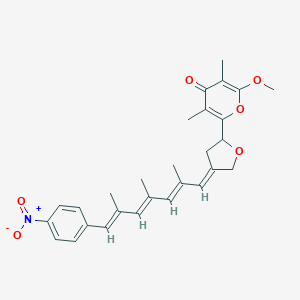

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)